2-allyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone
CAS No.: 1421944-10-6
Cat. No.: VC7221190
Molecular Formula: C15H16N2O
Molecular Weight: 240.306
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421944-10-6 |
|---|---|
| Molecular Formula | C15H16N2O |
| Molecular Weight | 240.306 |
| IUPAC Name | 6-[(E)-2-phenylethenyl]-2-prop-2-enyl-4,5-dihydropyridazin-3-one |
| Standard InChI | InChI=1S/C15H16N2O/c1-2-12-17-15(18)11-10-14(16-17)9-8-13-6-4-3-5-7-13/h2-9H,1,10-12H2/b9-8+ |
| Standard InChI Key | PDPWYHQARMDUBQ-CMDGGOBGSA-N |
| SMILES | C=CCN1C(=O)CCC(=N1)C=CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-Allyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone (PubChem CID: 1472190) has the molecular formula C₁₅H₁₆N₂O and a molecular weight of 240.30 g/mol . Its IUPAC name is 6-[(E)-2-phenylethenyl]-2-prop-2-enyl-4,5-dihydropyridazin-3-one, reflecting the positions of the allyl (prop-2-enyl) and styryl (phenylethenyl) groups on the dihydropyridazinone scaffold . The "4,5-dihydro" designation indicates partial saturation of the pyridazinone ring, distinguishing it from fully aromatic analogs like 2-allyl-6-styryl-3(2H)-pyridazinone (PubChem CID: 5707076), which lacks the saturated C4–C5 bond .
Structural Characteristics
The compound’s structure features:
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A dihydropyridazinone core (a six-membered ring with two adjacent nitrogen atoms and one ketone group).
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An allyl group (-CH₂CH=CH₂) at the 2-position.
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A styryl group (-CH=CH-C₆H₅) at the 6-position, configured in the trans (E) geometry .
The saturation at C4–C5 reduces ring aromaticity, potentially influencing electronic properties and biological interactions compared to fully unsaturated derivatives .
Table 1: Comparative Molecular Properties of Pyridazinone Derivatives
Synthesis and Structural Analysis
Stereochemical Considerations
The styryl group’s E configuration is stabilized by conjugation with the pyridazinone ring, as evidenced by the InChIKey PDPWYHQARMDUBQ-CMDGGOBGSA-N, which encodes the double-bond geometry . Nuclear Overhauser effect (NOE) spectroscopy would be required to confirm spatial arrangements in solution.
Pharmacological Activities
Antiplatelet and Cardiovascular Effects
Dihydropyridazinones with 6-aryl substituents demonstrate potent antiplatelet activity. For instance, 6-[p-[(chloroalkanoyl)amino]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone exhibits 16,000-fold greater in vitro antiaggregation activity than acetylsalicylic acid (aspirin) and a 40-fold enhanced hypotensive effect compared to dihydralazine . Although direct data on 2-allyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone are lacking, its structural similarity suggests potential modulation of:
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Cyclooxygenase (COX) enzymes, reducing thromboxane A₂ synthesis.
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Phosphodiesterase (PDE) activity, increasing cyclic nucleotide levels to inhibit platelet aggregation .
Structure-Activity Relationships (SAR)
Key structural determinants of activity in dihydropyridazinones include:
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Substituents at C6: Bulky aryl groups (e.g., styryl, 4-methylstyryl) enhance lipophilicity and target binding .
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N-2 alkylation: Allyl groups improve metabolic stability compared to shorter alkyl chains .
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Ring saturation: The 4,5-dihydro configuration increases conformational flexibility, potentially improving interactions with dynamic enzyme pockets .
Table 2: Pharmacological Activities of Selected Dihydropyridazinones
| Compound | Antiplatelet Activity (vs. Aspirin) | Hypotensive Activity (vs. Dihydralazine) |
|---|---|---|
| 6-[p-(Chloroalkanoylamino)phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone | 16,000× (in vitro), 370× (ex vivo) | 40× |
| 2-Allyl-6-styryl-4,5-dihydro-3(2H)-pyridazinone | Not reported | Not reported |
Analytical Characterization
Spectroscopic Identification
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Mass Spectrometry (MS): The molecular ion peak at m/z 240.30 (calculated for C₁₅H₁₆N₂O⁺) confirms the molecular weight .
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Infrared (IR) Spectroscopy: Stretching vibrations at ~1680 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N), and ~3050 cm⁻¹ (C-H aromatic) are characteristic .
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Nuclear Magnetic Resonance (NMR):
Chromatographic Behavior
High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases would separate this compound from related analogs. The logP value (~2.5, estimated via XLogP3) suggests moderate hydrophobicity, requiring ~50–70% acetonitrile for elution .
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